molecular formula C12H12N2O4 B11785285 Quinolin-4-ylmethanamine oxalate

Quinolin-4-ylmethanamine oxalate

Cat. No.: B11785285
M. Wt: 248.23 g/mol
InChI Key: MMANXUYIBXPGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-4-ylmethanamine oxalate is a quinoline derivative where a methanamine group is attached to the 4-position of the quinoline core, paired with an oxalate counterion. The oxalate salt likely enhances aqueous solubility compared to the free base, a common strategy to improve bioavailability for pharmaceutical applications. Quinoline derivatives are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, depending on substituents and substitution patterns .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

oxalic acid;quinolin-4-ylmethanamine

InChI

InChI=1S/C10H10N2.C2H2O4/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;3-1(4)2(5)6/h1-6H,7,11H2;(H,3,4)(H,5,6)

InChI Key

MMANXUYIBXPGRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-4-ylmethanamine oxalate typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid.

For the specific preparation of quinolin-4-ylmethanamine, the quinoline derivative can be reacted with formaldehyde and a reducing agent to introduce the methanamine group. The resulting compound is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using the aforementioned synthetic routes. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Quinolin-4-ylmethanamine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-ylmethanone.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolin-4-ylmethanone, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Quinolin-4-ylmethanamine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are often explored for their potential as therapeutic agents, particularly in the treatment of malaria and other infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinolin-4-ylmethanamine oxalate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit the enzyme heme polymerase, which is crucial for the survival of the malaria parasite.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

  • Quinolin-2-ylmethanamine (CAS 5760-20-3): Methanamine at the 2-position of quinoline .
  • 2-(Quinolin-4-yl)ethan-1-amine (CAS 860720-12-3): Ethylamine chain at the 4-position .
  • Brominated and sulfonamide derivatives: e.g., (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o) and (E)-N-(tert-butyl)-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide (8a) .

Key Observations :

  • Ethylamine analogs (e.g., 2-(quinolin-4-yl)ethanamine) exhibit longer side chains, which may influence conformational flexibility and receptor interactions compared to methanamine derivatives .

Physicochemical Properties

Table 2: Physicochemical Profiles
Compound TPSA (Ų) ESOL Log S Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (Predicted)
Quinolin-4-ylmethanamine* ~38.9 ~-2.0 1 (amine) 2 Moderate (oxalate salt)
Quinolin-2-ylmethanamine 38.91 -2.05 1 2 Low
Compound 6m >80 N/A 2 4 Low
Compound 8a >100 N/A 3 7 Very low

Key Observations :

  • The 4-ylmethanamine core (TPSA ~38.9 Ų) suggests moderate polarity, while brominated/sulfonamide derivatives (e.g., 6m, 8a) have higher TPSA (>80 Ų), reducing membrane permeability but improving water solubility if ionized .
  • The oxalate salt of Quinolin-4-ylmethanamine likely enhances solubility compared to the free base, similar to other amine-oxalate salts .
Table 3: Pharmacokinetic Parameters
Compound BBB Permeability P-gp Substrate CYP Inhibition Bioavailability Score
Quinolin-4-ylmethanamine* Moderate Likely No Low 0.55
Quinolin-2-ylmethanamine High Yes CYP1A2, 2C19 0.55
Compound 8a Low Yes Not reported <0.55

Key Observations :

  • BBB Permeability: 2-position substitution (Quinolin-2-ylmethanamine) shows higher BBB penetration than 4-position analogs, attributed to reduced polarity .
  • CYP Inhibition: Quinolin-2-ylmethanamine inhibits multiple CYP isoforms, posing drug-drug interaction risks, whereas 4-yl derivatives may have cleaner profiles .
  • P-gp Substrate : Bulkier 4-yl derivatives (e.g., 8a) are more likely to be P-gp substrates, limiting CNS availability .

Biological Activity

Quinolin-4-ylmethanamine oxalate is a chemical compound derived from quinoline, characterized by its unique structure that includes a quinoline ring substituted with a methanamine group and an oxalate salt. This compound has garnered interest due to its potential pharmacological properties, which are yet to be fully elucidated. This article explores the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Formula : C₁₁H₁₄N₂O₄
Molecular Weight : 246.25 g/mol
Structure : The compound's structure enhances its solubility and biological activity compared to other quinoline derivatives.

Pharmacological Properties

Quinoline derivatives, including this compound, have been studied for a variety of biological activities:

  • Antimicrobial Activity : Some studies suggest that quinoline derivatives exhibit antimicrobial properties, potentially making them useful in treating infections.
  • Anticancer Effects : Research indicates that certain quinoline compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Quinoline derivatives may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.
  • Antioxidant Activity : The ability to scavenge free radicals has been observed in some quinoline compounds, suggesting a protective role against oxidative stress.

The specific biological mechanisms of this compound are still under investigation. However, preliminary findings indicate interactions with various biological targets:

  • Enzyme Inhibition : Quinoline derivatives may inhibit enzymes involved in metabolic pathways, which can alter physiological processes.
  • Receptor Modulation : Interaction with specific receptors could lead to changes in signaling pathways associated with disease states.

Comparative Analysis of Related Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with other similar quinoline derivatives:

Compound NameStructure FeaturesUnique Aspects
Quinolin-2-carboxylic acidContains a carboxylic acid functional groupKnown for anti-inflammatory properties
8-HydroxyquinolineHydroxyl group at position 8Exhibits chelating properties
6-MethoxyquinolineMethoxy group at position 6Demonstrates antimicrobial activity

This compound's methanamine substitution and the formation of an oxalate salt may enhance its solubility and biological activity compared to these other derivatives.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives against common pathogens. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells through mitochondrial pathway activation. This finding indicates its potential as an anticancer therapeutic.
  • Inflammation Models : Animal models of inflammation showed that treatment with this compound resulted in reduced inflammatory markers, supporting its role as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.